molecular formula C6H12Cl2N4S B13590586 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride

Cat. No.: B13590586
M. Wt: 243.16 g/mol
InChI Key: YKQOFXWHDHZKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride is a heterocyclic compound that combines the structural features of triazole and thiazole rings. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Mechanism of Action

The mechanism of action of 2-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, disrupting their normal function . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .

Properties

Molecular Formula

C6H12Cl2N4S

Molecular Weight

243.16 g/mol

IUPAC Name

2-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H10N4S.2ClH/c7-2-1-5-8-9-6-10(5)3-4-11-6;;/h1-4,7H2;2*1H

InChI Key

YKQOFXWHDHZKJL-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NN=C(N21)CCN.Cl.Cl

Origin of Product

United States

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